1,2-Oxazinan-3-one

Antibacterial D-ala-D-ala surrogate Peptidoglycan mimetic

1,2-Oxazinan-3-one (CAS 62079-06-5) is a six-membered heterocyclic building block containing nitrogen and oxygen in the 1,2-positions with a ketone at position 3. It belongs to the cyclic hydroxamate class, structurally distinct from the more common 1,3-oxazinane scaffolds and from simple lactams such as 2-piperidone (δ-valerolactam).

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
Cat. No. B15265789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Oxazinan-3-one
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESC1CC(=O)NOC1
InChIInChI=1S/C4H7NO2/c6-4-2-1-3-7-5-4/h1-3H2,(H,5,6)
InChIKeySXCHDDWMFBETRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Oxazinan-3-one for Research Procurement: Core Chemical Identity and Structural Class Position


1,2-Oxazinan-3-one (CAS 62079-06-5) is a six-membered heterocyclic building block containing nitrogen and oxygen in the 1,2-positions with a ketone at position 3 . It belongs to the cyclic hydroxamate class, structurally distinct from the more common 1,3-oxazinane scaffolds and from simple lactams such as 2-piperidone (δ-valerolactam) [1]. The core scaffold serves as a versatile entry point for synthesizing multiply substituted derivatives that have been explored as β-lactam surrogates and D-alanyl-D-alanine mimetics in antibiotic research programs [2].

Why 1,2-Oxazinan-3-one Cannot Be Replaced by Generic Lactams or 1,3-Oxazinane Analogs in Research Applications


Generic substitution with 2-piperidone (δ-valerolactam) or 1,3-oxazinane scaffolds is not viable when the research objective involves β-lactam surrogate design or D-ala-D-ala peptidoglycan mimetics. The N–O bond in the 1,2-oxazinan-3-one core introduces a fundamentally different hydrogen-bonding geometry and electrophilic reactivity profile compared to simple lactams, enabling unique transformations such as regiospecific bromohydrin formation and epoxidation that cannot be replicated by 2-piperidone . Furthermore, 1,3-oxazinane isomers lack the cyclic hydroxamate pharmacophore required for interaction with penicillin-binding proteins [1]. Even within the 1,2-oxazinan-3-one family, the five-membered ring analogs (isoxazolidin-3-ones) exhibit distinct conformational constraints and are demonstrably inactive in antibacterial assays where their six-membered counterparts show measurable activity [1].

1,2-Oxazinan-3-one: Quantifiable Differentiation Evidence for Scientific and Procurement Decision-Making


Antibacterial Activity of 5-Hydroxy[1,2]oxazinan-3-one Alanine vs. Glycine Derivatives Against Micrococcus luteus

The alanine-derived 5-hydroxy[1,2]oxazinan-3-one exhibits 50-fold greater antibacterial activity against Micrococcus luteus than the corresponding glycine derivative [1]. Both are six-membered cyclic hydroxamates differing only by a single methyl substituent at the α-carbon, demonstrating that side-chain identity critically modulates target engagement. Critically, two five-membered structural isomers (isoxazolidin-3-ones) of the glycine derivative are completely inactive under identical conditions [1], establishing that both the six-membered ring size and the α-substituent are essential for activity.

Antibacterial D-ala-D-ala surrogate Peptidoglycan mimetic

Chemoselectivity of 6H-[1,2]oxazin-3-one Toward NBS-Mediated Bromohydrin Formation Versus Lactam Comparators

Reaction of a 6H-[1,2]oxazin-3-one with N-bromosuccinimide (NBS) in aqueous dimethylformamide yields a separable 1:1 mixture of bromohydrin diastereomers that can be selectively cyclized to epoxides or hydrogenolyzed to 5-hydroxy-1,2-oxazinan-3-ones . This precise 1:1 diastereomeric ratio provides a well-defined intermediate mixture suitable for stereodivergent downstream chemistry. In contrast, 2-piperidone lacks the olefinic functionality that enables this transformation, and N-substituted 1,3-oxazinane analogs undergo fundamentally different reaction pathways with NBS [1].

Synthetic methodology Bromohydrin formation Epoxidation precursor

Six-Membered Versus Five-Membered Cyclic Hydroxamate Ring Size Selectivity in Antibacterial Target Engagement

A systematic comparison of five-membered (isoxazolidin-3-one) and six-membered (1,2-oxazinan-3-one) cyclic hydroxamates reveals an absolute ring-size requirement for antibacterial activity. The five-membered glycine-derived isoxazolidin-3-ones show no detectable activity against Micrococcus luteus, whereas the six-membered 1,2-oxazinan-3-one glycine derivative exhibits marginal but real activity [1]. This demonstrates that the conformational flexibility and N–O bond geometry of the six-membered ring are non-negotiable for penicillin-binding protein engagement. The preferential formation of six-membered over five-membered cyclic hydroxamates is also dictated by the choice of the four-carbon synthon (diketene vs. alternatives), with diketene uniquely favoring the six-membered scaffold [1].

Ring-size selectivity Penicillin-binding protein β-Lactam surrogate

Asymmetric Dihydroxylation Diastereoselectivity of Chiral 6H-[1,2]oxazin-3-ones

Asymmetric dihydroxylation of chiral 6H-[1,2]oxazin-3-one olefins affords a single diastereomer in high yield, with the configuration (αR,4S,5S or αR,4R,5R) dictated by the chiral auxiliary employed . This stereochemical fidelity enables predictable access to either diastereomeric series for structure-activity relationship studies. By comparison, the ring-closing metathesis (RCM) route using the Grubbs catalyst (bis(tricyclohexylphosphine)benzylideneruthenium dichloride) is reported to be more efficient than the alternative Wittig sequence that requires bromoacetyl bromide, triphenylphosphine, silver triflate, and ozonolysis .

Asymmetric synthesis Diastereoselectivity Chiral building block

Predicted pKa Differentiation Between 1,2-Oxazinan-3-one Derivatives and 2-Piperidone

Predicted pKa values for substituted 1,2-oxazinan-3-one derivatives range from 9.86±0.15 to 11.45±0.20 , substantially more basic than 2-piperidone (δ-valerolactam), which has a measured pKa of approximately 4.8 (conjugate acid; 200 g/L in H2O) or a predicted acidic pKa of ~14.9 [1]. This marked difference arises from the N–O bond in the cyclic hydroxamate core, which alters the electronic environment of the nitrogen atom compared to the simple amide nitrogen in 2-piperidone. The 4- to 5-order-of-magnitude difference in basicity directly impacts ionization state under physiological conditions, solubility-pH profiles, and formulation strategies.

Physicochemical property Ionization constant Druglikeness

Ring-Expansion Versatility: Conversion of Lactones to 1,2-Oxazinan-3-one Cyclic Hydroxamates Versus Alternative Scaffolds

A systematic ring-expansion study demonstrated that 4-, 5-, and 6-membered lactones can be selectively converted into 5-, 6-, and 7-membered cyclic hydroxamates, respectively, via trimethylaluminium-promoted cyclization of ω-aminooxyesters [1]. The 6-membered lactone specifically yields the 1,2-oxazinan-3-one scaffold, whereas the 5-membered lactone produces isoxazolidin-3-ones (five-membered) and the 4-membered lactone yields 7-membered cyclic hydroxamates. This modularity establishes the 1,2-oxazinan-3-one scaffold as the unique product of six-membered lactone ring expansion and is not accessible from alternative lactone starting materials. The 7-membered product crystallizes in a chair conformation, which differs from the conformational preferences of the 6-membered scaffold [1].

Synthetic versatility Ring expansion Lactone conversion

Optimal Research and Industrial Application Scenarios for 1,2-Oxazinan-3-one Based on Quantitative Evidence


Antibacterial Lead Discovery Targeting Penicillin-Binding Proteins with D-ala-D-ala Surrogates

Based on the 50-fold activity differential between alanine and glycine derivatives [Section 3, Evidence Item 1] and the absolute requirement for the six-membered ring [Section 3, Evidence Item 3], 1,2-oxazinan-3-one scaffolds should be procured for any antibacterial program targeting penicillin-binding proteins via D-ala-D-ala peptidoglycan mimicry. The alanine-derived 5-hydroxy[1,2]oxazinan-3-one is the minimum active pharmacophore; glycine derivatives and five-membered isoxazolidin-3-ones are inactive or marginally active and represent procurement dead-ends for this target class [1].

Stereodivergent Synthesis of Chiral 5-Hydroxy-1,2-oxazinan-3-one Intermediates for β-Lactam Surrogate Programs

The demonstrated diastereoselectivity of asymmetric dihydroxylation of chiral 6H-[1,2]oxazin-3-ones [Section 3, Evidence Item 4] and the NBS-mediated bromohydrin route to 5-hydroxy derivatives [Section 3, Evidence Item 2] make this scaffold a preferred procurement choice for stereodivergent synthesis. Researchers can access either diastereomeric series (αR,4S,5S or αR,4R,5R) predictably via auxiliary selection, then further diversify via epoxidation or hydrogenolysis [1]. This stereochemical control is not available with simple lactam building blocks.

pH-Dependent Biological Assays Requiring Controlled Ionization State Profiles Distinct from Lactam Controls

Where research protocols require building blocks with pKa values in the 9–11 range (vs. ~4.8 for 2-piperidone) [Section 3, Evidence Item 5], substituted 1,2-oxazinan-3-ones offer a chemically distinct ionization profile. This 4–5 order-of-magnitude difference in basicity [1] makes the scaffold suitable as a lactam-differentiating control in pH-dependent enzymatic or cellular assays, or in formulation studies where solubility-pH profiles must be tuned away from lactam-like behavior.

Modular Ring-Expansion Synthesis of Cyclic Hydroxamate Libraries from Lactone Precursors

The demonstrated one-to-one correspondence between lactone ring size and cyclic hydroxamate product [Section 3, Evidence Item 6] supports the procurement of 1,2-oxazinan-3-one precursors specifically when a six-membered cyclic hydroxamate is required [1]. Researchers building focused libraries can purchase the appropriate lactone precursor and employ the trimethylaluminium-promoted cyclization to access the desired ring size with structural predictability, avoiding the poor efficiency and five-membered byproduct formation observed with non-diketene-based routes [1].

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